2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine
Overview
Description
2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine is a chemical compound with the molecular formula C11H12Cl2N2. It is an indole derivative, characterized by the presence of two chlorine atoms at positions 4 and 6, and a methyl group at position 2 on the indole ring.
Preparation Methods
The synthesis of 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-dichloroindole and 2-bromoethanamine.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours.
Catalysts and Reagents: Common reagents used in the synthesis include palladium catalysts for coupling reactions and bases such as potassium carbonate to neutralize the reaction mixture.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound
Chemical Reactions Analysis
2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: The chlorine atoms on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or sodium ethoxide.
Coupling Reactions: The compound can undergo coupling reactions with various aryl or alkyl halides in the presence of palladium catalysts to form new carbon-carbon bonds
Scientific Research Applications
2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases, including neurological disorders and cancers.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation.
Pathways: The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation. .
Comparison with Similar Compounds
2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine can be compared with other similar compounds, such as:
Tryptamine: Both compounds contain an indole ring, but tryptamine lacks the chlorine substituents and the methyl group. Tryptamine is a precursor to many neurotransmitters and has different biological activities.
Serotonin: Serotonin is another indole derivative with a hydroxyl group at position 5. It is a well-known neurotransmitter involved in mood regulation.
5-Methoxytryptamine: This compound has a methoxy group at position 5 and is involved in the regulation of circadian rhythms.
N-Acetyl-5-hydroxytryptamine: Similar to serotonin, this compound has a hydroxyl group at position 5 and an acetyl group at the amine position, playing a role in the sleep-wake cycle
Properties
IUPAC Name |
2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2/c1-6-8(2-3-14)11-9(13)4-7(12)5-10(11)15-6/h4-5,15H,2-3,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTJISIFGZHOFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=C(C=C2Cl)Cl)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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